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The ansamycins, a class of macrocyclic antibiotics, represent a significant chapter in the

history of antimicrobial drug discovery. Their unique "ansa" (Latin for handle) structure,

consisting of an aliphatic chain bridging an aromatic nucleus, has given rise to potent

therapeutic agents, most notably the rifamycins used in the treatment of tuberculosis. This

technical guide delves into the core history of ansamycin discovery, providing detailed insights

into the pioneering research that brought these remarkable compounds to light.

The Discovery of Rifamycins: A Tale of Italian
Innovation
The story of ansamycins begins in 1957 at the Lepetit Pharmaceuticals research laboratories

in Milan, Italy. A team of scientists led by Dr. Piero Sensi and Dr. Maria Teresa Timbal, in

collaboration with Pinhas Margalith, embarked on a screening program for novel antibiotic-

producing microorganisms. A soil sample collected from a pine forest near St. Raphael on the

French Riviera yielded a new actinomycete strain, initially named Streptomyces mediterranei.

[1][2]

Submerged fermentation of this microorganism produced a complex of related antibiotic

substances. The initial publication in 1959 by Sensi and his colleagues in the Italian journal Il

Farmaco titled "Rifomycin, a new antibiotic; preliminary report" announced the discovery of this
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new family of antibiotics, which they named "rifomycins."[3] The name was inspired by the

French crime film "Rififi."[3]

The initial rifomycin complex consisted of at least five components (rifomycin A, B, C, D, and

E). Of these, rifamycin B was the most stable and could be isolated in a crystalline form,

although it possessed relatively weak antibacterial activity.[4] A crucial breakthrough came with

the observation that rifamycin B could be transformed into the more potent rifamycin S and SV

through chemical manipulation.[5] This laid the foundation for an extensive program of

chemical modification aimed at developing orally active derivatives with improved therapeutic

properties, ultimately leading to the synthesis of the highly successful drug, rifampin.[6]

Over the years, the classification of the producing microorganism has been revised. In 1969, it

was reclassified as Nocardia mediterranei, and later in 1986, it was assigned to a new genus

as Amycolatopsis mediterranei.[1][2] More recent phylogenetic analysis has led to the name

Amycolatopsis rifamycinica.[2]

The Unveiling of Streptovaricins: An American
Discovery
Almost concurrently with the discovery of rifamycins in Italy, a different group of ansamycins,

the streptovaricins, was being uncovered in the United States. In 1957, researchers at the

Upjohn Company in Kalamazoo, Michigan, reported the discovery of a new antibiotic complex

from a soil sample collected in Dallas, Texas.[7] The producing organism was a novel

actinomycete species named Streptomyces spectabilis.[7][8]

The initial publications in the American Review of Tuberculosis and Pulmonary Diseases by

Siminoff et al. and Whitfield et al. described the isolation and properties of this new

antimicrobial agent, which they named streptovaricin.[7] The streptovaricin complex was found

to be a mixture of several related compounds, later identified as streptovaricins A, B, C, D, E, F,

G, J, and K.[9] These compounds exhibited significant activity against Mycobacterium

tuberculosis, sparking interest in their potential as anti-tuberculosis drugs.[7]

Experimental Protocols
While the full, detailed experimental protocols from the original 1957 and 1959 publications are

not readily available in modern digital archives, the following sections describe the general
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methodologies for fermentation, isolation, and characterization of ansamycins based on

subsequent publications and patents from that era.

Fermentation of Ansamycin-Producing Microorganisms
The production of both rifamycins and streptovaricins was achieved through submerged

fermentation, a standard technique for antibiotic production at the time.

General Protocol for Submerged Fermentation:

Inoculum Preparation: A pure culture of the producing strain (Amycolatopsis mediterranei for

rifamycins or Streptomyces spectabilis for streptovaricins) is grown on a suitable agar slant

medium to generate a dense spore suspension.

Seed Culture: The spore suspension is used to inoculate a liquid seed medium in a shake

flask. The seed culture is incubated with agitation to produce a high concentration of

vegetative mycelium.

Production Fermentation: The seed culture is then transferred to a larger production

fermenter containing a sterile fermentation medium. The fermentation is carried out under

controlled conditions of temperature, pH, and aeration for several days. The composition of

the fermentation medium is critical for optimal antibiotic yield and typically includes a carbon

source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and

mineral salts.[10]

Isolation and Purification of Ansamycins
The ansamycin antibiotics are typically isolated from the fermentation broth through a series of

extraction and chromatographic steps.

General Protocol for Isolation and Purification:

Broth Filtration: The fermentation broth is filtered to separate the mycelium from the culture

filtrate, which contains the dissolved antibiotics.

Solvent Extraction: The pH of the culture filtrate is adjusted to optimize the extraction of the

ansamycins into an organic solvent (e.g., ethyl acetate, chloroform). The extraction is

typically performed multiple times to ensure a high recovery rate.
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Solvent Evaporation: The organic solvent containing the crude ansamycin extract is

evaporated under reduced pressure to yield a concentrated residue.

Chromatographic Purification: The crude extract is then subjected to one or more rounds of

column chromatography to separate the individual ansamycin components. Common

stationary phases used in the 1950s and 1960s included alumina and silica gel. The different

rifomycins or streptovaricins are eluted from the column using a gradient of solvents with

increasing polarity.

Crystallization: The purified ansamycin fractions are concentrated, and the compounds are

crystallized from a suitable solvent or solvent mixture to obtain the final pure product.

Quantitative Data
The early ansamycins demonstrated significant in vitro activity against a range of bacteria,

particularly Gram-positive organisms and mycobacteria. The following tables summarize some

of the reported minimum inhibitory concentration (MIC) values for the initially discovered

rifamycins and streptovaricins.

Table 1: In Vitro
Antibacterial Activity of
Early Rifamycins (MIC in
µg/mL)

Organism Rifamycin B Rifamycin SV

Staphylococcus aureus >100 0.005 - 0.02

Streptococcus pyogenes >100 0.001

Mycobacterium tuberculosis

H37Rv
50 - 100 0.02 - 0.5

Escherichia coli >100 10 - 20

Note: Data compiled from various sources and may show ranges due to different testing

methodologies.
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Table 2: In Vitro
Antibacterial Activity of
Streptovaricin Complex
and Derivatives (MIC in
µg/mL)

Organism Streptovaricin Complex Streptovaricin C

Staphylococcus aureus

(including MRSA)
1 - 8 4 - 8[11]

Mycobacterium tuberculosis 0.1 - 1.0 N/A

Escherichia coli >100 N/A

Note: Data for Streptovaricin C is specifically against MRSA strains. N/A indicates data not

readily available from the searched sources.

Table 3: Fermentation
Yields of Rifamycin B

Fermentation Condition Yield (g/L) Reference

Batch Fermentation 10 [12]

Fed-batch Fermentation 18.67 [12]

Solid-State Fermentation up to 20 g/kg substrate [12]

Signaling Pathways and Mechanisms of Action
The discovery of ansamycins was followed by intensive research to elucidate their mode of

action and biosynthetic origins.

Ansamycin Biosynthesis Pathway
The biosynthesis of ansamycins begins with the formation of the starter unit, 3-amino-5-

hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[13][14][15] The

AHBA molecule is then elongated by a Type I polyketide synthase (PKS) that adds a series of
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acetate and propionate units to form the polyketide chain.[16] This chain is then cyclized to

form the characteristic ansa-macrocyclic lactam structure.

Shikimate Pathway 3-Amino-5-hydroxybenzoic Acid (AHBA) Polyketide Synthase (PKS)
(Acetate & Propionate units)

Starter Unit Linear Polyketide ChainElongation ProansamycinCyclization Ansamycin
(e.g., Rifamycin, Streptovaricin)

Tailoring Reactions

Click to download full resolution via product page

A simplified diagram of the general ansamycin biosynthesis pathway.

Mechanism of Action of Rifamycins
The primary molecular target of rifamycins is the bacterial DNA-dependent RNA polymerase

(RNAP), the enzyme responsible for transcription.[14][17][18] Rifamycins bind to the β-subunit

of RNAP in a pocket within the DNA/RNA channel.[3] This binding does not prevent the

initiation of transcription but physically blocks the path of the elongating RNA transcript when it

reaches a length of 2-3 nucleotides.[3] This steric hindrance prevents the synthesis of longer

RNA molecules, thereby inhibiting protein synthesis and leading to bacterial cell death. The

high selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart is the basis

for their therapeutic efficacy and relatively low toxicity in humans.

Bacterial RNA Polymerase (RNAP)

β-subunit

Active Site Elongating RNA
(2-3 nucleotides)

Initiates Transcription

Rifamycin Binds to

DNA Template Enters
Steric Hindrance

by Rifamycin

Click to download full resolution via product page

Mechanism of rifamycin inhibition of bacterial RNA polymerase.

Conclusion
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The discoveries of rifamycins and streptovaricins in the late 1950s marked a pivotal moment in

the fight against bacterial infections, particularly tuberculosis. The pioneering work of scientists

at Lepetit Pharmaceuticals and the Upjohn Company not only introduced a new class of potent

antibiotics but also laid the groundwork for decades of research into their biosynthesis,

mechanism of action, and the development of improved semi-synthetic derivatives. This

technical guide provides a glimpse into the foundational research that launched the era of

ansamycin antibiotics, a testament to the power of natural product discovery in addressing

critical medical needs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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